3-(2-Methylpyridin-4-yl)prop-2-enal
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-enal involves several steps. One common method includes the reaction of 2-methylpyridine with an appropriate aldehyde under specific conditions to form the desired product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(2-Methylpyridin-4-yl)prop-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-(2-Methylpyridin-4-yl)prop-2-enal has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-Methylpyridin-4-yl)prop-2-enal can be compared with other similar compounds such as 3-(3-Methylpyridin-4-yl)prop-2-enal and 3-(Pyridin-4-yl)prop-2-enal . These compounds share similar structural features but differ in their reactivity and selectivity. The unique properties of this compound make it particularly valuable for specific applications where its reactivity and selectivity are advantageous .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(E)-3-(2-methylpyridin-4-yl)prop-2-enal |
InChI |
InChI=1S/C9H9NO/c1-8-7-9(3-2-6-11)4-5-10-8/h2-7H,1H3/b3-2+ |
InChI Key |
KOKFGIYYGLFCAT-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)/C=C/C=O |
Canonical SMILES |
CC1=NC=CC(=C1)C=CC=O |
Origin of Product |
United States |
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